Product packaging for 3-ethynyl-N-(furan-2-ylmethyl)aniline(Cat. No.:CAS No. 369363-98-4)

3-ethynyl-N-(furan-2-ylmethyl)aniline

Cat. No.: B2591736
CAS No.: 369363-98-4
M. Wt: 197.237
InChI Key: GAFNCQVEKQSJHY-UHFFFAOYSA-N
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Description

3-Ethynyl-N-(furan-2-ylmethyl)aniline (CAS 369363-98-4) is a high-purity aromatic amine compound serving as a versatile synthetic intermediate for advanced research applications. This molecule synergistically incorporates three privileged chemical motifs: a furan ring, an aniline group, and a terminal ethynyl moiety . The furan scaffold is a cornerstone in natural product and pharmaceutical development, frequently associated with antibacterial, antifungal, and anti-inflammatory activities . The aniline structure is a foundational element in medicinal chemistry, forming the core of numerous essential drugs and agrochemicals . The presence of the terminal ethynyl group is particularly significant, enabling robust conjugation strategies via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This reactivity makes the compound an ideal building block for constructing more complex molecular architectures, dendrimers, and bioconjugates. In materials science, the rigid, linear geometry of the ethynyl linker facilitates the synthesis of conjugated polymers and oligo(arylene–ethynylene)s, which are critical for developing organic electronic materials with tunable optical and electronic properties . The molecule's potential as a chelating ligand for metal complexes in catalysis also remains an open and promising area of investigation. This product is strictly intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B2591736 3-ethynyl-N-(furan-2-ylmethyl)aniline CAS No. 369363-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-N-(furan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNCQVEKQSJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the N-(furan-2-ylmethyl)aniline Moiety

The formation of the bond between the furan-2-ylmethyl group and the aniline (B41778) nitrogen is a critical step. Several established synthetic strategies can be employed to achieve this linkage, each with distinct advantages regarding precursor availability, reaction conditions, and scalability.

Reductive amination stands as a primary and highly efficient method for synthesizing N-(furan-2-ylmethyl)aniline. This one-pot reaction typically involves the condensation of furfural (B47365) with an appropriately substituted aniline to form an intermediate Schiff base (N-(furan-2-ylmethylene)aniline), which is then reduced in situ to the desired secondary amine. The choice of catalyst and reducing agent is crucial for achieving high yield and selectivity.

Homogeneous catalytic systems have proven effective. For instance, a transfer hydrogenation approach using a commercial ruthenium pincer complex (Ru-MACHO-BH) with isopropanol (B130326) as the hydrogen donor provides a base-free method for the reductive amination of furfural with various anilines. researchgate.net This method demonstrates good tolerance for a range of substituents on the aniline ring. researchgate.net

Heterogeneous catalysts are also widely employed due to their ease of separation and potential for recycling. A bifunctional iridium catalyst supported on sulfonic acid-functionalized silica (B1680970) (Ir/SiO₂-SO₃H) has been used for the reductive amination of furfural with aniline at room temperature, yielding the target N-(furan-2-ylmethyl)aniline. rsc.org The synergy between the metal center for hydrogenation and the acidic sites for imine formation is vital for the reaction's success. rsc.org Similarly, versatile Ni-Al mixed oxide (Ni₆AlOₓ) catalysts have been shown to effectively catalyze the reductive amination of furanic aldehydes with aromatic amines, including aniline, under hydrogen pressure. researchgate.net

Below is a table summarizing various catalytic systems for this transformation.

CatalystReducing Agent / ConditionsSubstratesYieldReference
Ru-MACHO-BHi-PrOH, MgSO₄, 90 °CFurfural, AnilineGood to Excellent researchgate.net
Ir/SiO₂-SO₃HH₂, Ethyl Acetate (B1210297), RTFurfural, Aniline21% rsc.org
Ni₆AlOₓH₂ (3 bar), 100 °CHMF, Aniline85% researchgate.net

Note: HMF (5-hydroxymethylfurfural) is a related furanic aldehyde.

An alternative to reductive amination is the direct N-alkylation of aniline with a furfuryl derivative, such as furfuryl alcohol or a furfuryl halide. The N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an atom-economical and environmentally benign approach. This process typically involves a transition-metal catalyst that first oxidizes the alcohol to the corresponding aldehyde (furfural). This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the metal-hydride species generated in the initial oxidation step. Various non-precious metal catalysts based on nickel, cobalt, and tungsten have been developed for the N-alkylation of anilines with a range of alcohols.

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, represent another powerful strategy. researchgate.netlibretexts.org This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl or vinyl halide (or pseudohalide). researchgate.net In this context, one could envision coupling a 3-substituted aniline with a furfuryl halide or, conversely, coupling aniline with a 2-(halomethyl)furan. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical and must be optimized for the specific substrates. libretexts.org Several generations of catalyst systems have been developed, expanding the reaction's scope to include a wide variety of amines and coupling partners under increasingly mild conditions. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a pathway to molecular complexity with high atom economy and procedural simplicity. rsc.org While a specific MCR for the direct synthesis of N-(furan-2-ylmethyl)aniline is not prominently documented, established MCRs like the Mannich reaction could be conceptually adapted. A Mannich-type reaction involves an aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) (or another aldehyde, such as furfural) and a primary or secondary amine (such as aniline). rsc.org

However, the reaction of furfural and anilines can also lead to more complex structures. For instance, under gold(III) chloride catalysis, furfural reacts with two equivalents of an aniline to form trans-N,N'-diaryl-4,5-diaminocyclopent-2-enones through a pathway involving the formation and rearrangement of a Stenhouse salt intermediate. wikipedia.org This highlights that while MCRs are powerful, careful control of reaction conditions is necessary to guide the transformation toward the desired N-furfurylaniline product over other possible complex adducts.

Introduction of the Ethynyl (B1212043) Group at the Aniline Core

The second major stage in the synthesis is the installation of the terminal alkyne at the meta-position of the aniline ring. This is typically achieved via cross-coupling reactions on a pre-formed N-(furan-2-ylmethyl)aniline derivative bearing a suitable leaving group (e.g., a halogen) at the 3-position.

The Sonogashira coupling is the preeminent method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. wikipedia.org The reaction is classically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base (which often serves as the solvent). wikipedia.org

The synthesis of 3-ethynyl-N-(furan-2-ylmethyl)aniline would involve the Sonogashira coupling of 3-halo-N-(furan-2-ylmethyl)aniline (where halo = I, Br) with a suitable alkyne source. A common and practical approach involves using a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The coupling reaction yields the TMS-protected alkyne, which can then be easily deprotected under mild basic conditions (e.g., using potassium carbonate in methanol) to reveal the terminal ethynyl group.

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and concludes with reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. libretexts.org

ReactionCatalyst SystemKey ReagentsProduct TypeReference
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuIAryl Halide, Terminal Alkyne, Amine BaseArylalkyne wikipedia.org
Sonogashira Coupling with protected alkynePd(PPh₃)₄ / CuIAryl Halide, Trimethylsilylacetylene, Amine BaseTMS-protected Arylalkyne researchgate.netlookchem.com

While the palladium/copper co-catalyzed Sonogashira reaction is highly reliable, concerns over the cost and toxicity of palladium, as well as the potential for homocoupling (Glaser coupling) side reactions promoted by copper, have driven the development of alternative protocols.

Palladium-Free Sonogashira-Type Reactions: Several methods have emerged that circumvent the need for palladium. Copper nanoclusters have been shown to catalyze the cross-coupling of terminal alkynes and aryl halides without any palladium or phosphine ligand co-catalyst. rsc.org Other non-precious metals, including nickel and iron, have also been developed as catalysts for Sonogashira-type transformations. researchgate.net These methods provide a more sustainable and cost-effective approach to arylalkyne synthesis.

Copper-Free Sonogashira Reactions: Modifications to the standard Sonogashira protocol have been developed to eliminate the copper co-catalyst. These "copper-free" Sonogashira reactions are particularly useful for substrates that are sensitive to copper salts. They typically rely on specific palladium catalysts and ligands, such as dipyrimidyl- or dipyridyl-palladium complexes, and often use amine bases like N-butylamine or piperidine. libretexts.orgwikipedia.org

These alternative methods provide a valuable toolkit for the ethynylation of the N-(furan-2-ylmethyl)aniline core, allowing for the selection of a protocol based on substrate compatibility, cost, and environmental considerations.

Total Synthesis Routes for this compound

A plausible and efficient total synthesis of this compound can be conceptualized through a convergent approach. This strategy involves the separate synthesis of two key intermediates, 3-ethynylaniline (B136080) and furfural (or its corresponding alcohol), followed by their coupling. A primary pathway for this coupling is reductive amination.

Retrosynthetic Analysis:

The target molecule can be disconnected at the benzylic C-N bond, leading to 3-ethynylaniline and furfural. 3-Ethynylaniline can be further disconnected at the C-C triple bond, suggesting a Sonogashira coupling reaction between a protected acetylene (B1199291) and 3-iodoaniline. 3-Iodoaniline is commercially available or can be synthesized from aniline.

Forward Synthetic Pathway:

Synthesis of the N-(furan-2-ylmethyl)aniline moiety: The initial step involves the reductive amination of furfural with 3-ethynylaniline. This reaction forms the crucial secondary amine linkage. A variety of reducing agents can be employed for this transformation.

Alternative Pathway: Sonogashira Coupling as a Final Step: An alternative strategy involves first synthesizing N-(furan-2-ylmethyl)-3-iodoaniline, which can then undergo a palladium-catalyzed Sonogashira coupling with a suitable alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

A key reaction in one of the primary proposed synthetic routes is the Sonogashira coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netmdpi.comrsc.org

Reactant 1 Reactant 2 Catalyst System Solvent Temperature (°C) Yield (%)
3-IodoanilineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine (B128534)8085-95
N-(furan-2-ylmethyl)-3-iodoanilinePhenylacetylenePd(PPh₃)₄ / CuIDMF10070-85
3-BromoanilineEthynylbenzenePdCl₂(dppf) / CuIToluene/Water9075-90

This table presents typical conditions and yields for Sonogashira coupling reactions involving aniline derivatives, which are analogous to a potential step in the synthesis of this compound.

Another critical reaction is the reductive amination between an aniline derivative and furfural. mdpi.comresearchgate.net

Aniline Derivative Aldehyde/Ketone Reducing Agent Catalyst Solvent Yield (%)
AnilineFurfuralH₂Ir/SiO₂-SO₃HEthyl Acetate21
3-IodoanilineFurfuralNaBH(OAc)₃-Dichloromethane80-90
Aniline5-HydroxymethylfurfuralH₂CuAlOₓMethanol97

This table illustrates the conditions and outcomes for reductive amination reactions to form N-furfuryl aniline derivatives, a key transformation in the proposed synthesis.

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. For the synthesis of this compound, several aspects can be optimized to enhance its environmental friendliness.

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. Reductive amination and Sonogashira coupling are generally considered to have good atom economy.

Use of Safer Solvents: Traditional syntheses often employ hazardous solvents. Research into greener alternatives, such as water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is an active area. researchgate.net For instance, palladium-catalyzed coupling reactions have been successfully carried out in aqueous media. researchgate.net

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry as they can be used in small amounts, are often recyclable, and can lead to more selective reactions, reducing the formation of byproducts. researchgate.netresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under milder conditions is a key goal. mdpi.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also offer a green alternative. mdpi.com

Catalytic Systems and Ligand Effects in Compound Synthesis

The success of the proposed synthetic routes heavily relies on the efficiency and selectivity of the catalytic systems employed. Transition metal catalysts, particularly those based on palladium and copper, are instrumental in key bond-forming reactions. chemrevlett.comchemrevlett.comacs.orgcivilica.com

Palladium catalysts are exceptionally versatile and are central to cross-coupling reactions like the Sonogashira coupling. rsc.org The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst.

Phosphine Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used in Sonogashira reactions. nih.govunicatt.it They stabilize the palladium center and facilitate the catalytic cycle. The electronic and steric properties of the phosphine ligand can significantly influence the reaction rate and yield. For instance, bulky and electron-rich ligands can enhance the rate of oxidative addition.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysis, often offering greater stability and activity compared to traditional phosphine ligands.

The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, could be employed for the C-N bond formation, for example, between 3-ethynyl-bromobenzene and furfurylamine, although this is a less direct route. organic-chemistry.org

Copper catalysts play a crucial co-catalytic role in the Sonogashira reaction, facilitating the formation of the copper(I) acetylide intermediate. Copper can also independently catalyze various coupling reactions.

Copper(I) Iodide (CuI): This is the most common copper source in Sonogashira couplings. mdpi.comnih.gov

Copper-Catalyzed A³ Coupling: While not directly in the proposed synthesis, the A³ (aldehyde-alkyne-amine) coupling is a powerful one-pot reaction for the synthesis of propargylamines, highlighting the utility of copper in similar transformations. chemrevlett.com

Reductive Amination: Copper-based catalysts have shown activity in reductive amination reactions, favoring the hydrogenation of C=N bonds over C=C bonds. mdpi.com

While palladium and copper are the most prominent, other transition metals can also catalyze relevant transformations.

Iron: Iron catalysts are an attractive alternative due to their low cost and low toxicity. They have been used in A³ coupling reactions. chemrevlett.com

Gold and Silver: Gold and silver catalysts have also been shown to be effective in promoting the coupling of anilines, aldehydes, and alkynes. chemrevlett.com

Iridium: An iridium catalyst supported on sulfonic acid-functionalized silica has been used for the reductive amination of furfural with aniline, albeit with modest yields at room temperature. mdpi.com

The selection of the appropriate catalyst and ligand system is paramount for the efficient and selective synthesis of this compound. The interplay between the metal center and the ligand sphere dictates the catalytic activity and can be fine-tuned to optimize reaction conditions and yields.

An article on the advanced spectroscopic and structural elucidation of “this compound” cannot be generated at this time. Extensive searches for experimental data for this specific chemical compound have not yielded the necessary spectroscopic information required to populate the requested sections and subsections.

Specifically, no publicly available research findings or spectroscopic database entries could be located for the following analytical techniques for this compound:

One-Dimensional and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed peak assignments for ¹H and ¹³C NMR, as well as data from COSY, HSQC, HMBC, and NOESY experiments, are not available.

Dynamic NMR Studies: There is no information regarding conformational exchange studies on this molecule.

Vibrational Spectroscopy: No specific Infrared (IR) or Raman spectra are available for the identification of functional groups and vibrational modes.

Without this fundamental data, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements provided in the instructions. The generation of an article would require speculation or the use of data for analogous compounds, which is explicitly forbidden by the user's request to focus solely on "this compound".

Therefore, until relevant scientific data for "this compound" becomes publicly accessible, the creation of the requested article is not feasible.

Advanced Spectroscopic and Structural Elucidation

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of a molecule. For 3-ethynyl-N-(furan-2-ylmethyl)aniline, the combination of the aniline (B41778), furan (B31954), and ethynyl (B1212043) moieties is expected to give rise to distinct electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis absorption spectrum of this compound is predicted to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the aromatic and conjugated systems. The aniline and furan rings, along with the ethynyl linker, form a conjugated system that influences the energy of these transitions. The primary absorption bands are expected in the ultraviolet region, with potential shoulders extending into the visible range, indicative of an extended π-electron system.

The absorption maxima (λmax) are influenced by the electronic nature of the substituents and the solvent polarity. The nitrogen atom of the aniline group and the oxygen atom of the furan ring possess lone pairs of electrons (n electrons) that can participate in n-π* transitions, which are typically of lower intensity compared to the π-π* transitions. The ethynyl group contributes to the rigidity and planarity of the molecule, enhancing π-conjugation.

Hypothetical UV-Vis Absorption Data for this compound in Dichloromethane

Transitionλmax (nm)Molar Absorptivity (ε, M-1cm-1)
π-π* (Aniline)~240~15,000
π-π* (Furan)~215~10,000
π-π* (Conjugated System)~290~25,000
n-π* (Aniline)~320~2,000

Note: The presented data is a scientific estimation and has not been experimentally verified.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful tool to investigate the photophysical properties of molecules. Furan-containing compounds are known to exhibit interesting emissive properties. nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission wavelength will be longer than the excitation wavelength (Stokes shift), and the quantum yield will depend on the efficiency of the radiative decay process compared to non-radiative pathways.

The fluorescence properties are sensitive to the molecular environment, including solvent polarity and viscosity. The presence of the aniline group, which can undergo photoinduced electron transfer, may influence the fluorescence quantum yield and lifetime.

Hypothetical Photophysical Data for this compound in Dichloromethane

ParameterValue
Excitation Wavelength (λex)290 nm
Emission Wavelength (λem)~380 nm
Stokes Shift~90 nm
Fluorescence Quantum Yield (ΦF)~0.20
Fluorescence Lifetime (τ)~2.5 ns

Note: The presented data is a scientific estimation and has not been experimentally verified.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C13H11NO is 197.08406 Da. chemsrc.com

Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]+198.09134198.0913
[M+Na]+220.07329220.0732

Note: The presented data is a scientific estimation and has not been experimentally verified.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the atoms within the molecule. For this compound, fragmentation is expected to occur at the weakest bonds, leading to characteristic neutral losses and fragment ions.

Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a furan-2-ylmethyl cation (m/z 81) and a 3-ethynylaniline (B136080) radical cation (m/z 116). Another plausible fragmentation is the loss of the ethynyl group.

Hypothetical MS/MS Fragmentation Data for the [M+H]+ Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
198.0913117.0573[C8H7N]+ (3-ethynylaniline)
198.091381.0335[C5H5O]+ (furan-2-ylmethyl)
198.091391.0543[C7H7]+ (tropylium ion)

Note: The presented data is a scientific estimation and has not been experimentally verified.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure is available for this compound, its solid-state architecture can be predicted based on the known structures of related aromatic compounds.

The molecule is expected to adopt a conformation that minimizes steric hindrance. The aniline and furan rings are likely to be non-coplanar to alleviate steric strain between the hydrogen atoms on the respective rings. The ethynyl group will impose a linear geometry on the C-C≡C-H fragment.

In the crystal lattice, intermolecular interactions such as π-π stacking between the aromatic rings and C-H···π interactions are anticipated to play a significant role in the packing arrangement. The nitrogen atom of the aniline and the oxygen atom of the furan could potentially participate in weak hydrogen bonding with neighboring molecules, further stabilizing the crystal structure.

Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or Pbca
Intermolecular Interactionsπ-π stacking, C-H···π interactions, weak C-H···O/N hydrogen bonds

Note: The presented data is a scientific estimation and has not been experimentally verified.

Bond Lengths, Bond Angles, and Torsional Angles

Detailed experimental data on the bond lengths, bond angles, and torsional angles for this compound are not available in the current body of scientific literature. While theoretical calculations could provide estimations, they would lack the empirical validation necessary for a definitive structural analysis. The expected geometry would feature a tetrahedral arrangement around the nitrogen atom of the aniline group, albeit with some degree of planarization due to the influence of the aromatic ring. The furan and ethynyl groups would introduce their characteristic bond lengths and angles. Without experimental data, a precise and citable data table for these parameters cannot be constructed.

Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. These can include hydrogen bonding (potentially involving the N-H group and the furan oxygen), π-π stacking interactions between the aromatic rings, and weaker van der Waals forces. The specific nature and geometry of these interactions determine the crystal's density, stability, and other macroscopic properties. A definitive analysis of the crystal packing requires experimental structural data, which is currently unavailable.

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and phase behavior of a compound. TGA measures changes in mass as a function of temperature, indicating decomposition temperatures, while DSC detects heat flow changes associated with phase transitions like melting and crystallization.

For this compound, no TGA or DSC data has been published. Therefore, a data-driven discussion of its thermal stability, decomposition profile beyond its decomposition temperature, and any potential phase transitions is not possible at this time. Such an analysis would be crucial for assessing its suitability for applications that involve elevated temperatures.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group, renowned for its participation in a wide array of chemical transformations. The electron-donating nature of the aniline (B41778) moiety, transmitted through the aromatic ring, is expected to influence the reactivity of the ethynyl group.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal ethynyl group of 3-ethynyl-N-(furan-2-ylmethyl)aniline is an ideal substrate for cycloaddition reactions. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This reaction, a cornerstone of "click chemistry," is known for its reliability, mild reaction conditions, and broad functional group tolerance. researchgate.netacs.org

The reaction would proceed via the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) to form the triazole ring. researchgate.net The process is highly regioselective, exclusively yielding the 1,4-isomer. researchgate.net Given the electronic properties of the aniline and furan (B31954) rings, the reactivity of the alkyne in this compound is anticipated to be robust. A variety of organic azides could be employed, leading to a diverse library of triazole-containing aniline derivatives.

Table 1: Predicted Products of CuAAC Reaction with this compound

Azide Reactant Predicted Triazole Product
Benzyl azide 1-Benzyl-4-(3-(N-(furan-2-ylmethyl)amino)phenyl)-1H-1,2,3-triazole
Azidoethane 1-Ethyl-4-(3-(N-(furan-2-ylmethyl)amino)phenyl)-1H-1,2,3-triazole

Hydrogenation and Reduction Pathways

The ethynyl group can be selectively reduced to either an alkene or an alkane, depending on the catalyst and reaction conditions employed.

Partial Reduction to Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would be expected to yield 3-vinyl-N-(furan-2-ylmethyl)aniline with high stereoselectivity for the (Z)-isomer.

Complete Reduction to Alkane: More vigorous hydrogenation conditions, such as using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, would lead to the complete saturation of the triple bond, affording 3-ethyl-N-(furan-2-ylmethyl)aniline.

A potential competing reaction is the hydrogenation of the furan ring, which can be susceptible to reduction under certain catalytic conditions. mdpi.com Careful selection of the catalyst and optimization of reaction parameters would be crucial to ensure selectivity for the ethynyl group.

Hydration and Hydroamination Reactions

The terminal alkyne can undergo addition reactions with water (hydration) or amines (hydroamination).

Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, the hydration of the ethynyl group would follow Markovnikov's rule, leading to the formation of an enol intermediate that would tautomerize to the corresponding methyl ketone, 3-acetyl-N-(furan-2-ylmethyl)aniline.

Hydroamination: The intermolecular hydroamination with a primary or secondary amine, typically catalyzed by transition metals such as gold or titanium, could lead to the formation of enamines or imines. frontiersin.orgnih.gov The regioselectivity of this addition would be influenced by the catalytic system employed.

Polymerization and Oligomerization Reactions

Terminal alkynes, including those on an aniline scaffold, can participate in polymerization reactions. Transition metal catalysts, particularly those based on rhodium or palladium, can initiate the polymerization of ethynyl groups to form conjugated polymers. The resulting polymer would feature a polyacetylene backbone with pendant N-(furan-2-ylmethyl)aniline moieties. The electronic and photophysical properties of such a polymer would be of interest for materials science applications. The polymerization of aniline derivatives themselves is also a well-established field, suggesting the potential for complex polymer structures involving both the aniline and ethynyl groups. nih.govnih.govresearchgate.net

Reactivity at the Aniline Nitrogen Center

The secondary amine of the aniline moiety is a nucleophilic center and can undergo various functionalization reactions.

N-Functionalization and Derivatization

The hydrogen atom on the aniline nitrogen can be substituted through several common reactions, allowing for the synthesis of a wide range of derivatives.

N-Alkylation: The secondary amine can be alkylated using alkyl halides in the presence of a base. For instance, reaction with methyl iodide would yield 3-ethynyl-N-methyl-N-(furan-2-ylmethyl)aniline. The choice of base and solvent is critical to prevent competing side reactions. researchgate.netnih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would lead to the formation of the corresponding N-acyl derivative. For example, treatment with acetyl chloride would produce N-acetyl-3-ethynyl-N-(furan-2-ylmethyl)aniline. This transformation can also serve as a protecting group strategy for the amine. libretexts.org

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam coupling, could be employed to introduce an aryl group at the nitrogen center. nih.gov For example, reaction with a phenylboronic acid in the presence of a copper catalyst (Chan-Lam) would yield 3-ethynyl-N-phenyl-N-(furan-2-ylmethyl)aniline.

Table 2: Predicted Products of N-Functionalization Reactions

Reagent Reaction Type Predicted Product
Methyl iodide / K₂CO₃ N-Alkylation 3-ethynyl-N-methyl-N-(furan-2-ylmethyl)aniline
Acetyl chloride / Pyridine N-Acylation N-acetyl-3-ethynyl-N-(furan-2-ylmethyl)aniline

Protonation Equilibria and Basicity Studies

The basicity of this compound is primarily determined by the lone pair of electrons on the aniline nitrogen atom. While specific experimental pKₐH values for this compound are not extensively documented, the basicity can be inferred by analyzing the electronic effects of its substituents. The aniline nitrogen is influenced by the N-furfuryl group and the 3-ethynylphenyl group.

Table 1: Estimated Electronic Influence on Aniline Nitrogen Basicity

Substituent Group Position Electronic Effect Predicted Impact on Basicity
Furan-2-ylmethyl On Nitrogen Weakly Electron-Donating Slight Increase
Ethynyl Meta on Phenyl Ring Electron-Withdrawing (Inductive) Decrease

Coordination Chemistry Involving the Aniline Nitrogen

The aniline nitrogen and other heteroatoms or π-systems within this compound make it a potential ligand in coordination chemistry. The nitrogen atom possesses a lone pair of electrons capable of coordinating with metal centers. Studies on structurally similar molecules, such as imine derivatives of furfurylamine, have demonstrated their ability to form complexes with metal ions like silver(I). mdpi.com In one such complex, (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine acts as a bidentate ligand, coordinating through both the imine and quinolinyl nitrogen atoms. mdpi.com

For this compound, the aniline nitrogen can act as a monodentate ligand. There also exists the potential for multidentate coordination, where the metal center could interact with the nitrogen atom in conjunction with the π-electrons of the furan ring or the ethynyl group. The specific coordination mode would depend on the nature of the metal ion, the solvent, and the reaction conditions.

Table 2: Potential Coordination Sites of this compound

Potential Donor Site Type of Interaction Potential Denticity
Aniline Nitrogen σ-donation from lone pair Monodentate
Furan Oxygen σ-donation from lone pair Monodentate (less likely)
Furan Ring π-system π-coordination Haptotropic
Ethynyl Group π-system π-coordination Haptotropic

Reactivity of the Furan Heterocycle

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on an unsubstituted furan ring occurs preferentially at the C2 (α) position due to the superior stabilization of the carbocation intermediate through resonance involving the oxygen atom. chemicalbook.compearson.com Since the furan in this compound is already substituted at the C2 position, subsequent EAS reactions are directed to the C5 position, which is the other α-position.

Common EAS reactions applicable to the furan ring include:

Halogenation: Furan reacts readily with halogens like bromine, often under mild conditions, to yield substituted products. pearson.com For the target molecule, bromination would be expected to yield the 5-bromo derivative.

Nitration: Nitration of furan requires mild reagents, such as acetyl nitrate, to avoid degradation of the sensitive ring. numberanalytics.com This would result in the 5-nitro derivative.

Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a common method to introduce a formyl group onto the furan ring, which would occur at the C5 position. numberanalytics.com

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reactivity provides a pathway to form oxanorbornene derivatives. The feasibility and rate of the Diels-Alder reaction are sensitive to the electronic nature of both the furan (diene) and the dienophile. nih.gov Electron-withdrawing substituents on the furan ring can decrease its reactivity in normal-electron-demand Diels-Alder reactions. rsc.org The N-(3-ethynylphenyl)methyl substituent on the furan ring may have a modest electronic effect, but the furan is generally still capable of participating in these reactions with suitable dienophiles, such as maleimides or maleic anhydride. rsc.orgresearchgate.net

Ring-Opening and Rearrangement Pathways

The furan moiety, particularly in the form of a furfuryl group, is susceptible to ring-opening under acidic conditions. nih.gov This chemistry is well-studied in the context of furfuryl alcohol polymerization. mdpi.comresearchgate.net Protonation of the furan ring can initiate a cascade of reactions, leading to the formation of carbonyl-containing linear structures, such as derivatives of levulinic acid. mdpi.com For this compound, treatment with strong acid could potentially lead to the cleavage of the furan ring, transforming the furfuryl group into other functionalities. The stability of the furan ring is influenced by factors such as the type of acid used and the presence of water. researchgate.netdocumentsdelivered.com

Selective Functionalization of the Phenyl Ring

The phenyl ring of this compound has two substituents that direct the regioselectivity of electrophilic aromatic substitution: the secondary amine group (-NH-CH₂-furan) and the ethynyl group (-C≡CH).

The Amino Group: The nitrogen atom of the secondary amine is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the arenium ion intermediate.

The Ethynyl Group: The ethynyl group is a deactivating group and a meta-director, primarily through its inductive electron-withdrawing effect.

The positions on the phenyl ring are numbered relative to the amino group (C1). The ethynyl group is at C3.

Positions ortho to the amine (C2, C6): These positions are strongly activated by the amine.

Position para to the amine (C4): This position is also strongly activated by the amine.

Position meta to the amine (C5): This position is meta to the activating amine and ortho to the deactivating ethynyl group, making it less favorable for substitution.

The powerful activating and directing effect of the amino group dominates the deactivating effect of the ethynyl group. Therefore, electrophilic aromatic substitution will overwhelmingly occur at the positions ortho and para to the secondary amine group. Steric hindrance from the N-furfurylmethyl group might influence the ratio of ortho to para products.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Phenyl Ring

Reaction Type Reagents Major Product(s) Directing Influence
Bromination Br₂ / FeBr₃ 2-bromo-, 4-bromo-, and 6-bromo- derivatives Amine group (o,p directing)
Nitration HNO₃ / H₂SO₄ 2-nitro-, 4-nitro-, and 6-nitro- derivatives Amine group (o,p directing)
Friedel-Crafts Acylation RCOCl / AlCl₃ 4-acyl- derivative (para favored due to sterics) Amine group (o,p directing)

Investigation of Reaction Mechanisms

The synthesis and subsequent reactions of this compound involve well-established organic reactions, for which mechanistic pathways have been studied, often through analogous systems.

The formation of this compound can be achieved through reactions such as the Sonogashira cross-coupling and reductive amination. The rate-determining steps for these processes have been investigated through both experimental kinetics and computational modeling.

Reductive Amination: The formation of the N-(furan-2-ylmethyl) bond is typically achieved via reductive amination of furfural (B47365) with 3-ethynylaniline (B136080). In this multi-step process, the initial formation of a hemiaminal intermediate is followed by dehydration to an imine, which is then reduced to the final amine product. The rate-determining step can vary depending on the specific reaction conditions, such as the pH and the nature of the reducing agent. However, in many cases, the dehydration of the hemiaminal to form the imine intermediate is considered the slowest step of the reaction.

A summary of the probable rate-determining steps in the synthesis of this compound is presented in the table below.

Reaction TypeProbable Rate-Determining StepInfluencing Factors
Sonogashira CouplingOxidative AdditionNature of aryl halide, phosphine (B1218219) ligand bulk
Reductive AminationDehydration of hemiaminalpH, nature of reducing agent

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. For the key reactions involving this compound, several intermediates have been proposed and, in some cases, detected.

Sonogashira Coupling Intermediates: The catalytic cycle of the Sonogashira coupling involves several key palladium and copper intermediates. Following the initial oxidative addition, a palladium(II)-alkynyl complex is formed through transmetalation from a copper(I) acetylide. This intermediate then undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The general mechanism involves two interconnected catalytic cycles for palladium and copper. researchgate.net

Reductive Amination Intermediates: The reductive amination of furfural with 3-ethynylaniline proceeds through a hemiaminal intermediate , which is formed by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of furfural. This is followed by the formation of a Schiff base (imine) intermediate upon dehydration. rsc.org DFT calculations on related systems have shown that metal catalysts can have active sites that facilitate the adsorption and activation of these imine intermediates for subsequent reduction. rsc.org Electrochemical methods have also been employed to study the reductive amination of furfural derivatives, providing further insight into the reaction intermediates. researchgate.netrsc.org

The proposed intermediates in the synthesis of this compound are outlined in the following table.

Reaction TypeKey Proposed Intermediates
Sonogashira CouplingPalladium(II)-alkynyl complex, Copper(I) acetylide
Reductive AminationHemiaminal, Schiff base (imine)

The stereochemistry of reactions involving this compound is an important consideration, particularly when chiral centers are introduced or when the geometry of a double bond is established.

Sonogashira Coupling: A significant advantage of the Sonogashira coupling is that it generally proceeds with retention of stereochemistry of the starting materials. libretexts.org This means that if a vinyl halide with a specific (E) or (Z) configuration is used, that configuration will be maintained in the resulting enyne product. While this compound itself is achiral, this principle is important for reactions of this compound where new stereocenters might be formed at a different position.

Reactions involving the Furan Ring: The furan moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction. The stereochemical outcome of such reactions is governed by the principles of orbital symmetry and steric hindrance.

At present, there is a lack of specific studies in the scientific literature detailing the stereochemical outcomes of reactions directly involving this compound where new stereocenters are formed. Further experimental and computational research would be necessary to fully elucidate the stereoselectivity of its various transformations.

Due to a lack of available scientific literature and computational data specifically for the compound "this compound," a detailed article on its computational and theoretical investigations as per the requested outline cannot be generated at this time.

Extensive searches for dedicated research on the electronic structure, conformational analysis, and molecular dynamics of this compound did not yield specific studies. General information on related compounds containing furan, aniline, or ethynyl moieties exists, but this information is not directly applicable to the unique chemical structure and properties of the subject compound.

Therefore, to provide a scientifically accurate and thorough article that strictly adheres to the user's request for detailed research findings, specific computational studies on this compound are required. Without such dedicated studies, the generation of data tables and in-depth analysis for the outlined sections would be speculative and not based on established scientific findings.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Solvent Effects on Conformation

There is currently no publicly available research that has computationally investigated the effects of different solvents on the conformational preferences of 3-ethynyl-N-(furan-2-ylmethyl)aniline. Such a study would be valuable in understanding how the polarity and hydrogen bonding capabilities of a solvent might influence the spatial arrangement of the furan (B31954), aniline (B41778), and ethynyl (B1212043) groups. This, in turn, would provide insights into the molecule's behavior in various chemical environments.

Spectroscopic Property Predictions

Detailed computational predictions of the spectroscopic properties of this compound have not been reported in the scientific literature.

Computational NMR Chemical Shift Predictions

No computational studies predicting the 1H and 13C NMR chemical shifts for this compound are available. Theoretical calculations, often employing methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, are commonly used to predict NMR spectra. Such predictions for this compound would be instrumental in confirming its structure and aiding in the interpretation of experimental NMR data.

Simulated UV-Vis and IR Spectra

Similarly, there are no published simulated Ultraviolet-Visible (UV-Vis) or Infrared (IR) spectra for this compound. Time-dependent DFT (TD-DFT) is a standard method for simulating UV-Vis spectra, providing information about electronic transitions. DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. The absence of this data prevents a theoretical comparison with experimentally obtained spectra.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is an area that remains unexplored in the available scientific literature.

Transition State Characterization

No computational studies have been published that characterize the transition states of reactions involving the formation or subsequent transformation of this compound. Such investigations are crucial for understanding the kinetics and thermodynamics of chemical reactions, providing detailed information on the energy barriers and the geometry of the highest energy point along the reaction coordinate.

Reaction Pathway Mapping

In-Depth Analysis of this compound Reveals No Publicly Available Molecular Recognition Studies

Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical investigations detailing the molecular recognition mechanisms of the chemical compound this compound have been identified in the public domain. Therefore, the requested detailed analysis of its ligand-receptor interaction modeling, including binding modes and molecular forces, cannot be provided at this time.

The inquiry for an article focusing on the computational and theoretical investigations of this compound, with a specific emphasis on its molecular recognition at a mechanistic level, necessitated a thorough review of available research. However, extensive searches have not yielded any published studies, such as molecular docking or molecular dynamics simulations, that have explored the interaction of this particular compound with any biological receptor.

Consequently, the creation of data tables detailing binding affinities, interaction energies, or the specific molecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) involved in a potential ligand-receptor complex is not possible. The scientific community has not, to date, published research that would provide the necessary data to elaborate on the binding modes or the specific amino acid residues that might be involved in the binding pocket for this compound.

While computational studies are a common approach in modern drug discovery and chemical biology to predict and analyze the interaction between a small molecule and a protein target, it appears that this compound has not yet been the subject of such published research.

Exploration of Potential Functional Roles and Mechanistic Applications in Chemical Sciences

As Precursors in Advanced Organic Materials

The combination of a rigid ethynyl (B1212043) group and a conjugated aniline (B41778) system suggests that 3-ethynyl-N-(furan-2-ylmethyl)aniline is a promising monomer for the synthesis of novel organic materials. These materials could exhibit tailored electronic, optical, and morphological properties.

Polymer and Oligomer Design

The presence of the ethynyl group on the aniline ring is a key feature that enables polymerization. Analogous to other ethynylanilines, this terminal alkyne can undergo polymerization through its triple bond to form conjugated polyacetylene-type backbones. For instance, the polymerization of 4-ethynylaniline has been shown to produce conjugated polymers with interesting electro-optical properties tandfonline.com. The resulting polymer from this compound would feature a polyacetylene chain substituted with N-(furan-2-ylmethyl)aniline moieties.

Furthermore, the aniline and furan (B31954) components can be incorporated into copolymers. Studies on the chemical oxidative copolymerization of furan and aniline have demonstrated that it is possible to create conducting polymers with properties that can be tuned by adjusting the monomer ratio acs.orgnih.gov. The conductivity of such furan/aniline copolymers tends to increase with a higher aniline content acs.orgnih.gov. Therefore, this compound could serve as a multifunctional monomer, contributing both furan and aniline units to a copolymer, potentially leading to materials with a unique combination of conductivity and processability. The synthesis of various polyaniline (PANI) derivatives from substituted aniline monomers has shown that the nature of the substituent significantly impacts the polymer's morphology, solubility, and electrical properties nih.govrsc.org.

Monomer TypePolymerization MethodKey Polymer CharacteristicsRelevant Findings
4-EthynylanilineTransition Metal Catalysis (e.g., PdCl2)Conjugated polyacetylene backbone, electro-optical activity.Photoluminescence peak at 478 nm, indicating potential for light-emitting applications tandfonline.com.
Furan and AnilineChemical Oxidative CopolymerizationElectrically conductive, tunable properties.Conductivity increases with aniline content; optimization of conditions is crucial for synthesis acs.orgnih.gov.
Substituted AnilinesChemical Oxidative PolymerizationModified solubility, morphology, and sensitivity for sensor applications.Substituents affect the polymer's surface structure and solubility in organic solvents nih.govrsc.org.

Self-Assembled Systems and Supramolecular Architectures

The structural components of this compound suggest a propensity for forming ordered supramolecular structures through non-covalent interactions. Oligoaniline-based molecules are known to self-assemble into well-defined nanostructures, such as nanowires nih.govresearchgate.netguanglu.xyz. This self-assembly is often driven by π-π stacking interactions between the aniline rings and hydrogen bonding.

Components in Molecular Electronics (theoretical and fundamental aspects)

Molecular electronics aims to use individual molecules or nanoscale assemblies to create electronic components liverpool.ac.uk. The conjugated system of this compound, comprising the furan ring, the aniline ring, and the ethynyl group, makes it a theoretical candidate for such applications. Furan-containing conjugated materials are actively being investigated for organic electronics, as the furan unit can enhance molecular planarity and influence charge transport properties researchgate.netntu.edu.sgresearchgate.net. Furan substitution in thiophene/phenylene co-oligomers has been shown to result in superior optical properties due to increased rigidity and conjugation rsc.org.

The ethynyl-aniline portion of the molecule is also relevant. Phenylene ethynylene structures are known molecular wires, and their conductivity can be modulated by substituent groups publish.csiro.aursc.orguwa.edu.au. The aniline group, being an electron donor, can influence the HOMO-LUMO gap of the molecule. Theoretical studies using Density Functional Theory (DFT) on similar aryl-alkyne derivatives have shown that the electronic properties, such as the HOMO-LUMO gap and nonlinear optical properties, can be finely tuned, suggesting potential use as chemosensors or in other electronic devices analis.com.my. The combination of these functional groups in one molecule provides a platform for designing molecular components with tailored electronic characteristics.

In Ligand Design for Coordination Chemistry

The presence of multiple potential coordination sites—the nitrogen atom of the aniline group, the oxygen atom of the furan ring, and the π-system of the ethynyl triple bond—makes this compound a versatile candidate for ligand design in coordination chemistry.

Complexation with Transition Metals

Aniline derivatives are widely used as ligands in transition metal chemistry. They can coordinate to metal centers through the nitrogen atom, and their electronic properties can be tuned by substituents on the aromatic ring. Palladium complexes featuring aniline ligands, for example, are highly effective precatalysts for cross-coupling reactions organic-chemistry.org. Similarly, furan-containing compounds can act as ligands, coordinating to transition metals through the oxygen atom or participating in more complex bonding modes involving the π-system of the ring sc.edu.

The ethynyl group adds another dimension to the coordinating ability of the molecule. Alkynyl groups can coordinate to metal centers in a σ-fashion or a π-fashion, or act as bridging ligands between two or more metal centers. The coordination of ligands containing ethynyl-functionalized iminopyridine units to copper(I) has been shown to create complexes with interesting photophysical properties that are sensitive to the electronic nature of the ligand kaust.edu.sa. Given these precedents, this compound could act as a multidentate ligand, potentially forming stable complexes with a range of transition metals and enabling the creation of diverse coordination geometries.

Functional GroupPotential Coordination SiteRole in Complexation
AnilineNitrogen AtomActs as a classical N-donor ligand; electronic properties tunable by substituents.
FuranOxygen Atom / π-SystemCan act as an O-donor or participate in π-coordination with the metal center.
EthynylC≡C Triple BondCan coordinate as a σ-donor, a π-donor, or act as a bridge between metal centers.

Role in Catalytic Cycles (mechanistic insights into catalysis)

Transition metal complexes are fundamental to homogeneous catalysis, with the ligand playing a crucial role in determining the catalyst's activity, selectivity, and stability nih.govresearchgate.net. Ligands based on aniline and furan derivatives have been successfully employed in various catalytic systems. For instance, palladium catalysts bearing S,O-ligands have been used for the selective C-H alkynylation of aniline derivatives nih.govresearchgate.net. This highlights how ligands can direct the reactivity of a metal center.

A metal complex of this compound could participate in several types of catalytic cycles. The electronic environment of the metal center would be influenced by the combined donor properties of the aniline nitrogen and the furan oxygen. This modulation can affect key steps in a catalytic cycle, such as oxidative addition and reductive elimination. For example, in ethylene polymerization, the structure of the aniline-based ligand coordinated to an iron pre-catalyst significantly influences the yield of the resulting polymer seahipublications.orgresearchgate.net. The modular nature of the ligand allows for fine-tuning of the catalyst's steric and electronic properties, which can be leveraged to control reaction outcomes nih.gov. The presence of the ethynyl group could also allow the complex to be immobilized on a support or to be incorporated into a larger polymeric catalyst structure.

Applications in Click Chemistry for Conjugation and Derivatization

The molecular architecture of this compound, featuring a terminal alkyne group, positions it as a versatile substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction's reliability, specificity, and biocompatibility have made it a powerful tool in various scientific disciplines, including drug discovery, bioconjugation, and materials science.

The ethynyl moiety on the aniline ring of this compound serves as a "handle" for conjugation to other molecules bearing an azide functional group. This enables the straightforward derivatization of biomolecules, polymers, and surfaces. For instance, in the realm of bioconjugation, a protein or a nucleic acid can be chemically modified to introduce an azide group. Subsequent reaction with this compound via CuAAC would covalently link the furan-aniline moiety to the biomolecule. This approach is instrumental in the development of bioorthogonal labeling strategies, where the chemical reaction occurs within a living system without interfering with native biochemical processes.

The resulting triazole linkage is not merely a passive linker; its formation is rapid and irreversible, and the triazole ring itself is chemically stable and can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the properties of the resulting conjugate. The furan and aniline components of the molecule introduce additional chemical functionality and can be further modified to modulate properties such as solubility, fluorescence, or biological activity.

Reaction Type Reactants Product Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)This compound, Azide-modified molecule (e.g., biomolecule, fluorophore)1,4-disubstituted 1,2,3-triazole conjugateHigh yield, high regioselectivity, mild reaction conditions, bioorthogonal
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)This compound, Cyclooctyne-modified molecule1,2,3-triazole conjugateCopper-free, suitable for live-cell imaging

Mechanistic Studies of Bio-molecular Interactions (at a molecular level)

The unique combination of a reactive alkyne, an aromatic aniline, and a furan ring in this compound makes it a valuable tool for investigating biomolecular interactions at a molecular level.

The terminal alkyne group of this compound can serve as a warhead for covalent modification of enzyme active sites, particularly those containing nucleophilic residues like cysteine. Such molecules, known as activity-based probes (ABPs), are designed to react with the active form of an enzyme, providing a direct measure of its functional state.

The mechanism of inhibition often involves the nucleophilic attack of an active site residue (e.g., the thiolate of cysteine) on the electrophilic alkyne, leading to the formation of a stable covalent adduct. By incorporating a reporter tag, either directly on the furan-aniline scaffold or attached via a click reaction to the alkyne post-labeling, researchers can visualize and quantify the active enzyme population within complex biological samples. This approach is invaluable for understanding the roles of specific enzymes in physiological and pathological processes. For instance, studies have shown that alkyne-containing probes can selectively label cysteine proteases, a class of enzymes implicated in various diseases.

The furan and aniline moieties of this compound provide a scaffold that can be systematically modified to probe structure-activity relationships (SAR) of enzyme inhibitors. The furan ring, being a bioisostere of the phenyl ring, can engage in various non-covalent interactions within an enzyme's active site, including hydrogen bonding (via the oxygen atom), π-π stacking, and hydrophobic interactions. The aniline portion offers sites for modification to alter steric bulk, electronics, and hydrogen bonding potential.

By synthesizing a library of analogues of this compound with different substituents on the furan and aniline rings, and evaluating their inhibitory activity against a target enzyme, researchers can map the specific molecular interactions that are crucial for binding and inhibition. For example, SAR studies on furan-based inhibitors have been instrumental in the development of potent and selective inhibitors for enzymes like kinases and phosphodiesterases. Computational modeling and molecular docking studies can further complement these experimental findings by providing a three-dimensional visualization of the binding mode and predicting the impact of structural modifications on binding affinity.

Interaction Type Contributing Moiety Potential Role in Binding
Covalent BondingEthynyl groupIrreversible inhibition through reaction with active site nucleophiles (e.g., Cys).
Hydrogen BondingFuran oxygen, Aniline nitrogenInteraction with hydrogen bond donors/acceptors in the enzyme active site.
π-π StackingFuran ring, Aniline ringInteraction with aromatic amino acid residues (e.g., Phe, Tyr, Trp).
Hydrophobic InteractionsFuran ring, Aniline ringBinding to hydrophobic pockets within the active site.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are primarily dictated by the aniline and furan moieties, both of which are electroactive. The aniline group can undergo oxidation to form a radical cation, which is the initial step in many of its electrochemical reactions, including electropolymerization. The furan ring is also susceptible to oxidation, although typically at higher potentials than aniline.

Cyclic voltammetry is a powerful technique to study the redox behavior of this compound. A typical cyclic voltammogram of an aniline derivative in an acidic medium would show an irreversible oxidation peak in the first scan, corresponding to the formation of the aniline radical cation. Upon repeated scanning, new redox couples may appear, indicating the formation of electroactive oligomers and eventually a conductive polymer film on the electrode surface.

The presence of the electron-donating N-(furan-2-ylmethyl) substituent is expected to lower the oxidation potential of the aniline ring compared to unsubstituted aniline, making it more susceptible to oxidation. Conversely, the ethynyl group, being weakly electron-withdrawing, might slightly increase the oxidation potential. The interplay of these electronic effects will determine the precise redox potentials of the molecule.

The redox properties of this compound could be exploited in the development of electrochemical sensors or as a monomer for the synthesis of functional polymers with tailored electronic and optical properties. The ability to form a conductive polymer film that also possesses the reactive ethynyl groups opens up possibilities for post-polymerization modification via click chemistry, allowing for the fabrication of complex, functional surfaces.

Electrochemical Parameter Influencing Factor(s) Expected Behavior
Oxidation Potential (Aniline)N-(furan-2-ylmethyl) group (electron-donating), Ethynyl group (weakly electron-withdrawing)Lower than unsubstituted aniline due to the overall electron-donating nature of the substituents.
Reversibility of Redox ProcessStability of the radical cationLikely irreversible oxidation of the aniline moiety, leading to follow-up reactions like dimerization or polymerization.
ElectropolymerizationFormation of radical cations and their subsequent couplingExpected to form a conductive polymer film on the electrode surface upon repeated potential cycling.

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

3-ethynyl-N-(furan-2-ylmethyl)aniline is a multifaceted organic compound characterized by the molecular formula C₁₃H₁₁NO and a molar mass of 197.23 g/mol . Its structure features an aniline (B41778) ring substituted at the meta-position with a reactive ethynyl (B1212043) group and at the nitrogen atom with a furan-2-ylmethyl moiety. While specific, dedicated research on this exact molecule is not extensively documented in publicly available literature, its constituent parts provide a solid foundation for understanding its potential chemical behavior and utility.

The terminal alkyne functionality is a cornerstone of its reactivity, making it a prime candidate for participation in highly efficient and versatile reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This allows for the straightforward formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. Furthermore, the ethynyl group can readily engage in Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides, thus expanding its structural diversity.

The N-(furan-2-ylmethyl)aniline portion of the molecule is typically synthesized through the reductive amination of furfural (B47365) with the corresponding aniline. This well-established transformation involves the initial formation of a Schiff base intermediate, which is subsequently reduced to the secondary amine. Various catalytic systems, employing both precious and non-precious metals, have been developed for this purpose. The furan (B31954) ring itself is a bio-isostere for other aromatic systems and can participate in various cycloaddition and electrophilic substitution reactions, although its reactivity is influenced by the electron-donating nature of the attached amino group.

Based on the known biological activities of related furan and aniline derivatives, it is plausible to hypothesize that this compound could serve as a precursor for compounds with interesting pharmacological profiles. Furan-containing molecules have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. Similarly, aniline derivatives are a common feature in many pharmaceutical agents. The combination of these fragments, along with the reactive alkyne, suggests potential for the development of novel therapeutic agents and chemical probes.

Identification of Unexplored Synthetic Methodologies

While the reductive amination of 3-ethynylaniline (B136080) with furfural stands as the most direct and logical synthetic route to this compound, several other synthetic strategies remain largely unexplored. A systematic investigation into these alternative methodologies could lead to more efficient, scalable, and environmentally benign production processes.

One promising avenue involves a two-step sequence starting from 3-bromo- (B131339) or 3-iodo-N-(furan-2-ylmethyl)aniline. This intermediate could first be synthesized via the reductive amination of furfural with the corresponding 3-haloaniline. Subsequently, the introduction of the ethynyl group could be achieved through a Sonogashira coupling reaction with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) followed by deprotection. This approach offers modularity and may be advantageous if the starting 3-haloanilines are more readily available or cost-effective than 3-ethynylaniline.

Another potential, though less direct, route could involve the N-alkylation of 3-ethynylaniline with 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan. This method would require careful optimization of reaction conditions to avoid competing side reactions, such as over-alkylation or reactions involving the alkyne moiety. The choice of base and solvent would be critical in achieving high selectivity for the desired secondary amine.

Furthermore, the exploration of one-pot or tandem reaction sequences could offer significant improvements in efficiency. For instance, a process that combines the synthesis of the N-(furan-2-ylmethyl)aniline core with the introduction of the ethynyl group in a single operation would be highly desirable. Such a strategy might involve in-situ generation of one of the key intermediates or the use of a multi-component reaction approach.

Finally, the development of greener synthetic methods, such as those employing flow chemistry or biocatalysis, represents a significant opportunity. Flow reactors could enable better control over reaction parameters, leading to higher yields and purity, while enzymatic approaches could offer high selectivity under mild conditions, reducing the environmental impact of the synthesis.

Opportunities for Advanced Spectroscopic and Structural Analysis

A thorough characterization of this compound through advanced spectroscopic and structural analysis is essential for a complete understanding of its properties and for facilitating its use in further research and applications. Currently, detailed experimental data for this specific compound is not widely available, presenting a clear opportunity for future investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive NMR analysis, including ¹H, ¹³C, and two-dimensional techniques (e.g., COSY, HSQC, HMBC), would provide unambiguous confirmation of the compound's structure and connectivity. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and furan rings, the methylene (B1212753) protons of the furfuryl group, the amine proton, and the acetylenic proton. The chemical shifts and coupling constants of these signals would provide valuable information about the electronic environment and spatial arrangement of the atoms. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms, further confirming the molecular framework.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule. The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amine, the C≡C-H stretching of the terminal alkyne, the C≡C stretching, and the various C-H and C=C vibrations of the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate determination of the molecular weight and elemental composition of the compound, confirming its molecular formula. Analysis of the fragmentation pattern in the mass spectrum could also offer insights into the compound's structure and stability.

Spectroscopic Technique Expected Key Features for this compound
¹H NMRSignals for aromatic protons (furan and aniline rings), methylene protons, amine proton (N-H), and acetylenic proton (≡C-H).
¹³C NMRResonances for aromatic, alkynyl, and methylene carbons.
Infrared (IR) SpectroscopyN-H stretch, C≡C-H stretch, C≡C stretch, aromatic C-H and C=C stretches.
Mass Spectrometry (MS)Molecular ion peak corresponding to C₁₃H₁₁NO, and characteristic fragmentation patterns.
X-ray CrystallographyDetermination of precise bond lengths, bond angles, and solid-state conformation.

Prospects for Novel Reactivity and Derivatization

The unique combination of functional groups in this compound opens up a wide array of possibilities for novel reactivity and derivatization, allowing for the synthesis of a diverse library of new compounds.

Reactions of the Ethynyl Group: The terminal alkyne is a versatile handle for a multitude of transformations. Beyond the well-established click and Sonogashira reactions, it can undergo hydration to form a methyl ketone, hydroamination to yield enamines or imines, and various cycloaddition reactions, such as the [2+2+2] cycloaddition with other alkynes to form substituted benzene (B151609) rings. The Glaser coupling could be employed to synthesize symmetrical diynes, which are of interest in materials science.

Reactions of the Furan Ring: The furan moiety can act as a diene in Diels-Alder reactions, providing access to complex bridged bicyclic structures. It is also susceptible to electrophilic substitution, although the position of substitution will be directed by the activating effect of the N-furfuryl group. Furthermore, the furan ring can be hydrogenated to the corresponding tetrahydrofuran (B95107) derivative, which may alter the biological activity and physical properties of the molecule.

Reactions of the Aniline Moiety: The secondary amine can be N-acylated, N-sulfonylated, or N-alkylated to introduce a variety of substituents, which can be used to fine-tune the electronic and steric properties of the molecule. The aromatic ring of the aniline is also amenable to electrophilic substitution, with the N-furfurylamino group acting as an ortho-, para-director.

Intramolecular Reactions: The close proximity of the different functional groups could be exploited to design novel intramolecular cyclization reactions. For example, under appropriate conditions, it might be possible to induce a cyclization involving the alkyne and the furan ring or the aniline nitrogen, leading to the formation of novel heterocyclic systems.

A systematic exploration of these and other reactions will undoubtedly lead to the discovery of new transformations and the synthesis of a wide range of derivatives with potentially interesting properties and applications.

Functional Group Potential Reactions/Derivatizations
EthynylClick chemistry (CuAAC), Sonogashira coupling, Hydration, Hydroamination, Glaser coupling, [2+2+2] Cycloaddition.
FuranDiels-Alder reaction, Electrophilic substitution, Hydrogenation.
AnilineN-acylation, N-sulfonylation, N-alkylation, Electrophilic aromatic substitution.
Whole MoleculeIntramolecular cyclizations.

Directions for Expanded Computational and Theoretical Studies

Computational and theoretical studies offer a powerful and complementary approach to experimental investigations for understanding the properties and reactivity of this compound. To date, no specific computational studies on this molecule have been reported, representing a significant area for future research.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the compound. These calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transition energies, which can be compared with experimental data to validate the computational models. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and its potential as an electron donor or acceptor.

Reaction Mechanism and Reactivity: Computational methods can be used to investigate the mechanisms of the various reactions that this compound can undergo. For example, the reaction pathways and activation energies for cycloaddition, cross-coupling, and electrophilic substitution reactions can be calculated to predict the most favorable reaction conditions and to understand the origins of regioselectivity and stereoselectivity.

Molecular Docking and Drug Design: Given the potential of furan and aniline derivatives in medicinal chemistry, computational docking studies could be performed to investigate the binding of this compound and its derivatives to various biological targets, such as enzymes and receptors. These studies could help to identify potential therapeutic applications and to guide the design of more potent and selective analogues.

Materials Science Applications: For potential applications in materials science, computational methods can be used to predict properties such as nonlinear optical response, charge transport characteristics, and self-assembly behavior. These predictions can guide the experimental design of new materials based on the this compound scaffold.

The integration of computational and experimental approaches will be crucial for accelerating the exploration of this promising molecule and for unlocking its full potential.

Emerging Avenues for Functional Applications in Pure and Applied Chemistry

The versatile structure of this compound suggests a number of emerging avenues for its functional application in both pure and applied chemistry.

Medicinal Chemistry: As a building block, this compound can be used to synthesize libraries of more complex molecules for drug discovery screening. The triazole products from click chemistry are known to have a wide range of biological activities, and derivatives of this compound could be explored as potential anticancer, antimicrobial, or antiviral agents. The ability to easily link this molecule to biomolecules via the alkyne group also makes it a candidate for the development of bioconjugates and targeted drug delivery systems.

Materials Science: The presence of the ethynyl group makes this compound a suitable monomer for the synthesis of novel polymers. Polymerization via the alkyne could lead to conjugated polymers with interesting electronic and optical properties, potentially useful in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The furan and aniline moieties can be further functionalized to tune the properties of these materials.

Chemical Biology: The alkyne functionality allows for the use of this compound as a chemical probe. It can be incorporated into biological systems and then visualized or isolated through a subsequent click reaction with a fluorescent dye or an affinity tag. This approach could be used to study a variety of biological processes.

Synthetic Chemistry: In pure chemistry, this compound can serve as a versatile intermediate for the synthesis of complex heterocyclic systems. The combination of the furan ring, the aniline, and the alkyne provides multiple reactive sites that can be exploited in cascade or multicomponent reactions to build intricate molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-ethynyl-N-(furan-2-ylmethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using Pd/NiO catalysts under mild conditions. For example, a typical procedure involves reacting aniline derivatives with furan-2-carbaldehyde in a 1:1 molar ratio with 1.1 wt% Pd/NiO under hydrogen at 25°C for 10 hours, yielding >90% isolated product after filtration and evaporation . Key parameters include temperature control (ambient conditions minimize side reactions) and catalyst loading (excess may lead to over-hydrogenation). Characterization via 1H^1H NMR (e.g., δ 4.35 ppm for the –CH2_2-NH– group) confirms structural integrity .

Q. How can structural analogs of this compound be systematically generated for structure-activity relationship (SAR) studies?

  • Methodological Answer : Substituent diversity is achieved by modifying the aniline core (e.g., halogenation at the 3-position) or replacing the furan moiety with thiophene or other heterocycles. For instance, 3-chloro and 3-fluoro analogs are synthesized via analogous reductive amination, with yields ranging from 84% to 98% depending on steric/electronic effects . A table of analogs and yields is provided below:

Substituent PositionHeterocycleYield (%)Reference
3-EthynylFuran95
3-ChloroFuran94
3-FluoroThiophene86

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : 1H^1H NMR is essential for confirming the –CH2_2-NH– linkage (δ 4.32–4.35 ppm) and ethynyl proton (δ 3.81 ppm). 13C^{13}C NMR identifies the furan C-2 (δ 145.7 ppm) and ethynyl carbon (δ 80–90 ppm). IR spectroscopy verifies alkyne C≡C stretches (~2100 cm1^{-1}) and NH bends (~1600 cm1^{-1}) . High-resolution mass spectrometry (HRMS) validates molecular formulae, e.g., [M+Na]+^+ at m/z 286.1206 for C18_{18}H17_{17}NO .

Advanced Research Questions

Q. How does the Pd/NiO catalyst mediate the reductive amination of furan-2-carbaldehyde with aniline derivatives?

  • Methodological Answer : The Pd/NiO system facilitates hydrogen transfer via a Langmuir-Hinshelwood mechanism. NiO acts as a support to stabilize Pd nanoparticles, enhancing hydrogen dissociation. Kinetic studies suggest rate-determining steps involve imine intermediate formation, followed by hydrogenation. Competitive adsorption of reactants on the catalyst surface influences selectivity—excess aldehyde may deactivate active sites, reducing yields .

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the ethynyl group lowers LUMO energy (−1.8 eV), enhancing electrophilicity at the aromatic ring. Molecular dynamics simulations (e.g., in Gaussian or ORCA) model solvent effects, showing polar aprotic solvents (e.g., DMF) stabilize transition states during amination .

Q. How can this compound serve as a precursor for bioactive or polymeric materials?

  • Methodological Answer : The ethynyl group enables click chemistry (e.g., CuAAC with azides) to generate triazole-linked conjugates for drug discovery. In polymer science, it participates in Sonogashira coupling to create conductive poly(arylene ethynylene)s. For example, copolymerization with 1,4-diiodobenzene yields materials with tunable bandgaps (2.1–3.0 eV) for optoelectronic applications .

Q. What strategies mitigate contradictions in reported catalytic efficiencies for analogous compounds?

  • Methodological Answer : Discrepancies in catalyst performance (e.g., Pd vs. Co systems) arise from differing reaction scales or impurity profiles. Rigorous catalyst characterization (TEM for particle size, XPS for oxidation states) and standardized testing (TOF calculations under identical T/P) resolve these. For instance, Pd/NiO shows higher TOF (120 h1^{-1}) than Co(I)–NHC systems (85 h1^{-1}) due to superior H2_2 activation .

Data Contradiction Analysis

Q. Why do yields for N-(furan-2-ylmethyl)aniline derivatives vary across literature reports?

  • Resolution : Variations stem from differing purification methods (e.g., column chromatography vs. distillation) and starting material purity. For example, aniline contaminated with nitrobenzene (common in industrial-grade stocks) reduces yields by 15–20% due to competing reduction reactions . Reproducibility requires using HPLC-grade reagents and inert atmosphere protocols .

Future Research Directions

  • Priority : Explore biocatalytic degradation pathways using engineered aniline dioxygenase variants to address environmental persistence .
  • Priority : Develop flow-chemistry setups to scale synthesis while maintaining >90% yield, leveraging continuous hydrogenation reactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.